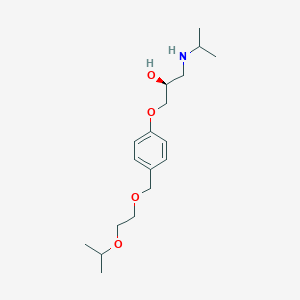

S-(-)-Bisoprolol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Bisoprolol is a selective beta-1 adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases such as hypertension and chronic heart failure. It is the enantiomer of bisoprolol, which means it is one of two mirror-image forms of the molecule. The (S)-enantiomer is known for its higher selectivity and potency compared to its counterpart.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Bisoprolol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a chiral intermediate, often derived from a commercially available starting material.

Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (S)-enantiomer.

Coupling Reaction: The chiral intermediate is then coupled with a suitable reagent to form the final (S)-Bisoprolol molecule.

Industrial Production Methods: In industrial settings, the production of (S)-Bisoprolol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Catalytic Hydrogenation: This step is used to introduce the desired stereochemistry.

Purification: The product is purified using techniques such as crystallization or chromatography to achieve the required enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions: (S)-Bisoprolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bisoprolol oxides, while reduction can produce various alcohol derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

S-(-)-Bisoprolol selectively inhibits beta-1 adrenergic receptors, leading to decreased heart rate and myocardial contractility. This results in reduced cardiac oxygen demand and improved hemodynamic stability. It also decreases renin release from the kidneys, contributing to lower blood pressure through the renin-angiotensin system inhibition .

Hypertension Management

This compound is FDA-approved for treating mild to moderate hypertension. A meta-analysis revealed that bisoprolol significantly reduces both systolic and diastolic blood pressure compared to other selective beta-blockers (s-BBs) such as metoprolol and atenolol . The efficacy in lowering blood pressure is accompanied by improvements in baroreflex sensitivity and HDL cholesterol levels .

| Study | Duration | Systolic BP Reduction | Diastolic BP Reduction | HDL Improvement |

|---|---|---|---|---|

| Meta-analysis | 8 weeks | -8.00 mmHg | -2.90 mmHg | +6.80 mg/dL (52 weeks) |

Heart Failure

This compound is included in guideline-directed medical therapy for heart failure with reduced ejection fraction (HFrEF). It has been shown to reduce mortality and hospitalizations among patients with HFrEF . A study indicated that patients receiving bisoprolol demonstrated improved left ventricular function and quality of life metrics compared to those not on beta-blockers .

| Study | Patient Group | Outcome |

|---|---|---|

| Randomized Trial | HFrEF Patients | Reduced hospitalization rates |

Post-Myocardial Infarction Care

In patients recovering from acute myocardial infarction, bisoprolol has been shown to reduce the incidence of adverse cardiac events and improve recovery outcomes when combined with other therapies like sacubitril/valsartan . This combination therapy has demonstrated significant improvements in exercise capacity and cardiac function.

| Study | Treatment Group | Improvement Metrics |

|---|---|---|

| Case Study | Bisoprolol + Sacubitril | Increased 6-min walking distance |

Chronic Obstructive Pulmonary Disease (COPD)

Recent studies have explored the safety of bisoprolol in patients with COPD. Although it did not significantly reduce exacerbations, it was deemed safe for cardiovascular management in this population, allowing for dual treatment of cardiovascular disease and COPD without exacerbating respiratory symptoms .

Comparative Efficacy

A comparative study highlighted that bisoprolol is more effective than other beta-blockers regarding central blood pressure management, particularly in upright positions, where it showed favorable outcomes in heart rate reduction without significantly affecting central systolic blood pressure .

Mecanismo De Acción

(S)-Bisoprolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The molecular targets include:

Beta-1 Adrenergic Receptors: These receptors are primarily located in the heart and are responsible for mediating the effects of adrenaline and noradrenaline.

Pathways Involved: The blockade of these receptors inhibits the cyclic adenosine monophosphate (cAMP) pathway, reducing the intracellular calcium levels and thus decreasing cardiac contractility.

Comparación Con Compuestos Similares

Metoprolol: Another selective beta-1 blocker used for similar indications.

Atenolol: Known for its longer half-life and once-daily dosing.

Nebivolol: Offers additional vasodilatory effects due to nitric oxide release.

Uniqueness of (S)-Bisoprolol: (S)-Bisoprolol is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes the risk of side effects associated with non-selective beta-blockers. Its enantiomeric purity also contributes to its efficacy and safety profile.

Propiedades

Número CAS |

99103-03-4 |

|---|---|

Fórmula molecular |

C18H31NO4 |

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

(2S)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m0/s1 |

Clave InChI |

VHYCDWMUTMEGQY-KRWDZBQOSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

SMILES isomérico |

CC(C)NC[C@@H](COC1=CC=C(C=C1)COCCOC(C)C)O |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O |

Key on ui other cas no. |

99103-03-4 |

Sinónimos |

(2S)-1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-Propanol Fumarate; (-)-Bisoprolol Fumarate; (S)-Bisoprolol Fumarate; S-(-)-Bisoprolol Fumarate; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.